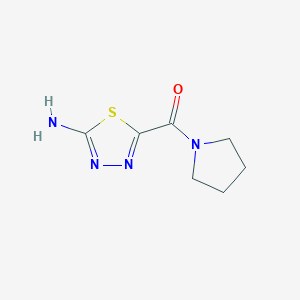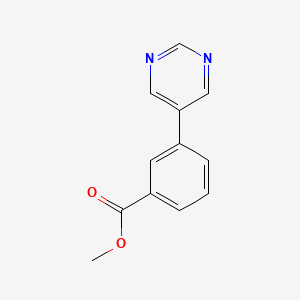
(5-Amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone, also known as ATMP, is a small molecule inhibitor that has been of great interest to researchers in recent years. It has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and pathways in the body.
Scientific Research Applications
Synthesis of Innovative Heterocycles
Research has demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of thiadiazole derivatives in developing new insecticidal agents (Fadda et al., 2017).
Anticancer and Antimicrobial Evaluation
A series of 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity, underscoring the potential of thiadiazole derivatives in cancer research (Abdo & Kamel, 2015).
Antitubercular and Antifungal Activity
Another study focused on the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed promising antitubercular and antifungal activities. This research indicates the potential of thiadiazole derivatives in developing new treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Electrochemical Applications
The study of thiadiazolo[3,4-c]pyridine as an acceptor in donor-acceptor-type electrochromic polymers revealed its potential in creating fast-switching green electrochromic materials with low bandgap. This research opens new avenues for the development of electrochromic devices (Ming et al., 2015).
Antioxidant and Antitumor Properties
Further investigations into 1,3,4-thiadiazoles have demonstrated their antioxidant and antitumor properties. These studies not only contribute to our understanding of the biological activities of thiadiazole derivatives but also highlight their potential therapeutic applications (Hamama et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It’s worth noting that similar compounds with a 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol scaffold have been reported to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds with a 1,3,4-thiadiazol scaffold have shown diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
(5-amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c8-7-10-9-5(13-7)6(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBSBVOFJCRAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone | |
CAS RN |
1517946-82-5 |
Source


|
| Record name | 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)
![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)
![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)
![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)
![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)


